Boc-Inp-OH

Peptide Synthesis Chromatographic Purity Building Block Quality Control

Boc-Inp-OH (CAS 84358-13-4) is a high-purity (≥99%) N-Boc-protected piperidine-4-carboxylic acid, essential for acid-labile Boc-SPPS and validated as a key intermediate in Zanubrutinib synthesis. Its free carboxylic acid enables dendrimer conjugation while the Boc group remains latent. Avoid route re-optimization; ensure reliable orthogonal protection for complex API manufacture. Standard shipping available.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 84358-13-4
Cat. No. B558401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Inp-OH
CAS84358-13-4
Synonyms84358-13-4; N-Boc-IsonipecoticAcid; 1-(tert-butoxycarbonyl)piperidine-4-carboxylicacid; N-BOC-piperidine-4-carboxylicacid; 1-Boc-piperidine-4-carboxylicacid; 1-Boc-isonipecoticAcid; boc-inp-oh; 174316-71-3; 1-Boc-4-piperidinecarboxylicacid; boc-isonipecoticacid; boc-inp; 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylicacid; 1-tert-Butoxycarbonylpiperidine-4-carboxylicacid; 1-(tert-Butoxycarbonyl)isonipecoticAcid; 1-(1,1-Dimethylethyl)1,4-piperidinedicarboxylicacid; 1-[(Tert-Butoxy)Carbonyl]Piperidine-4-CarboxylicAcid; BOC-DL-INP-OH; NSC693924; n-boc-dl-isonipecoticacid; boc-piperidine-4-carboxylicacid; n-boc-piperidyl-4-carboxylicacid; 1-(t-butoxycarbonyl)piperidine-4-carboxylicacid; n-tert-butoxycarbonyl-4-piperidinecarboxylicacid; Isonipecoticacid,N-BOCprotected; 1-n-boc-4-piperidinecarboxylicacid
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
InChIKeyJWOHBPPVVDQMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Inp-OH (CAS 84358-13-4) – Baseline Characteristics for Procurement in Peptide Synthesis


Boc-Inp-OH (1-Boc-piperidine-4-carboxylic acid; N-Boc-isonipecotic acid) is a white, crystalline solid protected with a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen. It is primarily employed as a building block in Boc-solid-phase peptide synthesis (SPPS), where the Boc group permits selective amine deprotection under acidic conditions while leaving carboxylic acid and acid-sensitive side-chain protections intact . As a protected form of isonipecotic acid, its saturated piperidine ring introduces a rigid, cyclic scaffold valued for conformational constraint in bioactive peptide design .

Why Fmoc-Inp-OH or Other Piperidine-4-Carboxylic Acid Derivatives Cannot Replace Boc-Inp-OH in Boc-Chemistry Peptide Synthesis


The N‑protecting group determines the entire deprotection and coupling strategy in SPPS. Boc‑Inp‑OH is specifically designed for acid‑labile Boc‑Bzl chemistry, where the Boc group is removed with trifluoroacetic acid (TFA) under conditions that leave Fmoc and base‑sensitive linkers unaltered. In contrast, Fmoc‑Inp‑OH relies on base‑labile Fmoc protection; exposure of Fmoc‑Inp‑OH to even 20 % piperidine in DMF rapidly liberates the free amine, making it incompatible with the acidic environment of Boc‑SPPS . The piperidine‑4‑carboxylic acid core therefore cannot be interchanged irrespective of which protecting group is attached: the Boc variant is mandatory for peptides requiring acid‑mediated deprotection cycles and acid‑stable resin linkers .

Quantitative Differentiation of Boc-Inp-OH (CAS 84358-13-4) Against Its Closest Analogs


Higher HPLC Purity Specification: Boc-Inp-OH (≥99.0%) vs. Fmoc-Inp-OH (≥97.0%)

When purchased from the same leading supplier, Boc-Inp-OH carries a minimum HPLC purity of 99.0% , whereas the Fmoc counterpart is specified at ≥97.0% . This 2.0 percentage-point difference in certified purity can translate into fewer by-products during solid-phase assembly and a more homogeneous final peptide, especially for sequences exceeding 15 residues.

Peptide Synthesis Chromatographic Purity Building Block Quality Control

Molecular-Weight Advantage: 35% More Molecules per Gram of Boc-Inp-OH

Boc-Inp-OH has a molecular weight of 229.27 g·mol⁻¹, while Fmoc-Inp-OH weighs 351.40 g·mol⁻¹ [REFS-1; REFS-2]. Consequently, 1 gram of the Boc derivative delivers 4.36 mmol of active carboxylate, compared to only 2.85 mmol from the same mass of the Fmoc derivative. This 35% molar advantage reduces the required mass of building block per coupling cycle by 26%.

Atom Economy Solid-Phase Peptide Synthesis Cost-Efficient Procurement

Exclusive Compatibility with Boc-Strategy SPPS Confirmed by Supplier Specification

Major suppliers explicitly validate Boc-Inp-OH for 'reaction type: Boc solid-phase peptide synthesis' and not for Fmoc protocols . Fmoc-Inp-OH is conversely certified for Fmoc SPPS . This certification reflects the fact that Boc-Inp-OH withstands the iterative TFA deprotection steps characteristic of Boc‑Bzl chemistry, whereas Fmoc-Inp-OH would prematurely lose its base‑labile protecting group under the piperidine/DMF conditions used in Fmoc synthesis.

Solid-Phase Peptide Synthesis Protecting-Group Orthogonality Boc-Chemistry

Thermal Stability Advantage: Boc-Inp-OH Melts Without Decomposition

Boc-Inp-OH exhibits a sharp melting range of 148–153 °C as a stable crystalline powder [1], whereas Fmoc-Inp-OH decomposes at approximately 190 °C . The absence of decomposition upon melting simplifies weighing, dissolution, and brief thermal operations during automated synthesis.

Thermal Analysis Storage Stability Building Block Handling

Best Procurement and Application Scenarios for Boc-Inp-OH (CAS 84358-13-4)


Acid-Labile Peptide Synthesis via Boc-Bzl SPPS

Boc-Inp-OH is the building block of choice whenever the peptide assembly employs Boc‑Bzl chemistry. The supplier‑validated compatibility with TFA deprotection cycles ensures that the isonipecotic acid residue can be incorporated without premature Boc removal, a critical requirement for preparing acid‑sensitive peptides and peptide‑oligonucleotide conjugates.

Large-Scale GMP Manufacturing Where Molar Economy Reduces Cost

With 4.36 mmol·g⁻¹ of active carboxylate , Boc-Inp-OH delivers higher molar density than the Fmoc analog, cutting the required bulk mass by roughly one‑quarter. This advantage directly reduces raw‑material storage footprint, shipping costs, and waste generation in kilogram‑scale campaigns.

High-Fidelity Academic Research Requiring Certified Purity

The ≥99.0% HPLC purity specification makes Boc-Inp-OH suitable for peptide libraries, SAR studies, and biophysical assays where even 2% of an unidentified impurity could confound biological readouts. Researchers can rely on this purity benchmark to minimize variability between synthesis batches.

Synthesis of Piperidine-Containing Drug Candidates and Conformational Probes

The rigid piperidine scaffold of isonipecotic acid, combined with the clean thermal behavior (mp 148–153 °C without decomposition) [1], facilitates the construction of constrained peptidomimetics and kinase‑hinge‑binding motifs. Boc-Inp-OH serves as the protected entry point into drug‑discovery programs that rely on Boc‑orthogonal protection strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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